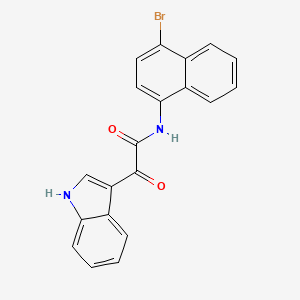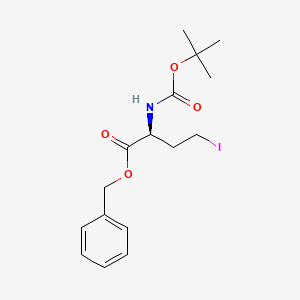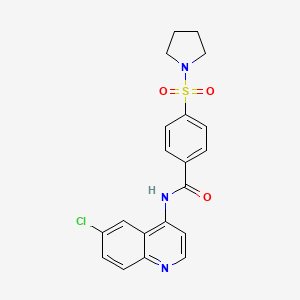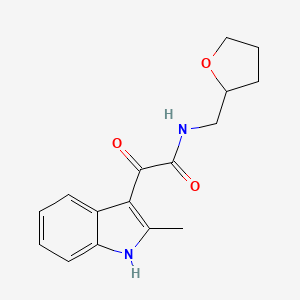![molecular formula C13H8N2O3S2 B2573288 N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 477539-73-4](/img/structure/B2573288.png)
N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms, fused to a benzene ring . It’s a structural alert with the formula C8H6S . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, a novel palladium catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like X-ray crystallography . The molecular parameters obtained from theoretical calculations are close to those from X-ray analysis .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For instance, they can participate in coupling reactions and electrophilic cyclization reactions .
Physical And Chemical Properties Analysis
Benzo[b]thiophene has a molecular mass of 118.19 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide and related compounds have been extensively studied for their synthesis and structural properties. Sailaja Rani Talupur et al. (2021) synthesized and characterized a series of thiophene-2-carboxamides, providing insights into the structural intricacies of such compounds. They used various methods like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis for the characterization. Additionally, P. Sharma et al. (2016) synthesized a related compound and analyzed its crystal structure, highlighting the importance of molecular interactions in stabilizing the compound's structure (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021) (P. Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, & R. Kant, 2016).
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been a subject of interest. D. Sowmya et al. (2018) synthesized N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and found them to exhibit significant antimicrobial activity, especially against B. subtilis and A. niger (D. Sowmya, G. Lakshmi Teja, A. Padmaja, V. Kamala Prasad, & V. Padmavathi, 2018).
Fluorescence Properties
The study of fluorescence properties in thiophene derivatives reveals insights into their potential applications in various fields. Jin Zhengneng et al. (2013) synthesized a series of 1,8-naphthalimide derivatives containing a thiophene ring and explored their fluorescence properties. Their research contributes to understanding the structural factors influencing the fluorescence characteristics of these compounds (Jin Zhengneng, Li Najun, Wang Chuanfeng, Jiang Hua-jiang, Lü Jianmei, & Zhou Qizhong, 2013).
Application in Organic Solar Cells
The relevance of thiophene derivatives in the field of organic solar cells is highlighted by the work of V. Tamilavan et al. (2019). They synthesized a ternary polymer incorporating thiophene units and demonstrated its potential in visible and near-infrared-absorbing organic solar cells. Their research underscores the importance of these compounds in enhancing solar cell efficiency (V. Tamilavan, Yanliang Liu, Jihoon Lee, Insoo Shin, Y. Jung, B. Lee, J. Jeong, & S. Park, 2019).
Mecanismo De Acción
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is the sigma receptors, particularly the sigma-1 receptor . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including neurodegenerative disorders .
Mode of Action
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide: interacts with its targets by activating sigma receptors . This activation has been reported to protect neurons against Aβ-induced neurotoxicity and memory deficits . The compound appears to act by promoting neurite outgrowth and preserving synaptic plasticity in the cortex and hippocampus .
Biochemical Pathways
The biochemical pathways affected by N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide involve the sigma-1 receptor pathways . Activation of these receptors can lead to various downstream effects, including neuroprotection and enhancement of synaptic plasticity .
Result of Action
The molecular and cellular effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide ’s action include neuroprotection against Aβ-induced neurotoxicity, promotion of neurite outgrowth, and preservation of synaptic plasticity in the cortex and hippocampus . These effects could potentially contribute to its therapeutic benefits in neurodegenerative diseases.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division and metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate .
Cellular Effects
The effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in its efficacy and potential long-term effects on cellular function, which are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the oxidative stress pathway by modulating the activity of enzymes involved in the production and detoxification of reactive oxygen species . These interactions highlight the compound’s potential role in regulating cellular metabolism and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.
Subcellular Localization
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S2/c16-13(11-3-4-12(20-11)15(17)18)14-9-1-2-10-8(7-9)5-6-19-10/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUOAORVRGMJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)


![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)


![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)




![(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2573226.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)

